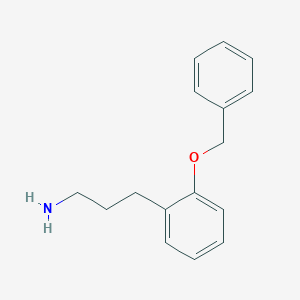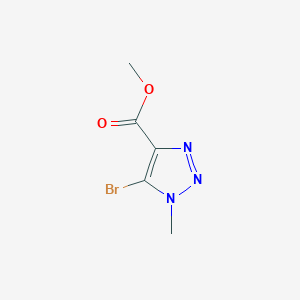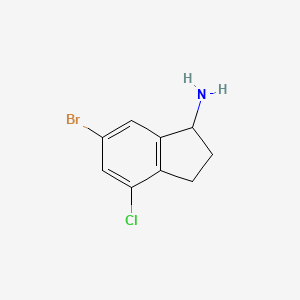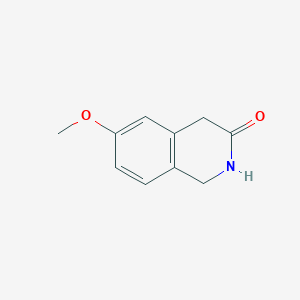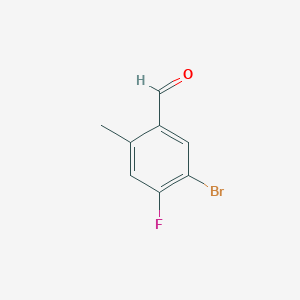
5-Bromo-4-fluoro-2-methylbenzaldehyde, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-fluoro-2-methylbenzaldehyde (5-BFMB) is a colorless, crystalline, and volatile compound that is used in a variety of scientific applications, including as an intermediate in the synthesis of pharmaceuticals and other organic compounds. It is a highly reactive compound that has unique reactivity characteristics, making it an important tool for chemical synthesis. 5-BFMB has been widely studied for its biochemical and physiological effects, and its applications in lab experiments.
Aplicaciones Científicas De Investigación
5-Bromo-4-fluoro-2-methylbenzaldehyde, 95% is a useful tool for chemical synthesis, as it can be used to synthesize a variety of organic compounds. It can be used as an intermediate in the synthesis of pharmaceuticals, such as antimalarial drugs and anti-inflammatory agents. It is also used in the synthesis of other organic compounds, including dyes and pigments, flavors and fragrances, and agrochemicals.
Mecanismo De Acción
The reactivity of 5-Bromo-4-fluoro-2-methylbenzaldehyde, 95% is due to its electron-withdrawing properties, which enable it to act as a nucleophile in a variety of chemical reactions. It is also capable of forming stable covalent bonds with other molecules, making it a useful intermediate for the synthesis of organic compounds.
Biochemical and Physiological Effects
5-Bromo-4-fluoro-2-methylbenzaldehyde, 95% has been studied for its biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, including E. coli and Staphylococcus aureus. It has also been shown to have antifungal activity, inhibiting the growth of Candida albicans. Additionally, it has been shown to have anti-inflammatory and analgesic effects, as well as antinociceptive effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Bromo-4-fluoro-2-methylbenzaldehyde, 95% is a useful tool for chemical synthesis and has a variety of applications in lab experiments. It is relatively easy to synthesize and is stable in solution. It is also relatively inexpensive and non-toxic, making it a safe and cost-effective tool for researchers. However, it is highly reactive and can be difficult to handle, making it unsuitable for some experiments.
Direcciones Futuras
Future research on 5-Bromo-4-fluoro-2-methylbenzaldehyde, 95% should focus on its potential applications in drug synthesis and development, as well as its potential therapeutic effects. Additionally, further research should be conducted to explore its potential as an intermediate in the synthesis of other organic compounds. Finally, research should be conducted to explore the potential of 5-Bromo-4-fluoro-2-methylbenzaldehyde, 95% as a tool for chemical synthesis and its potential applications in materials science.
Métodos De Síntesis
5-Bromo-4-fluoro-2-methylbenzaldehyde, 95% is synthesized by a two-step process, beginning with the reaction of 4-fluoro-2-methylbenzaldehyde with bromine in acetic acid. This reaction forms 5-bromo-4-fluoro-2-methylbenzaldehyde, which is then reduced to 5-Bromo-4-fluoro-2-methylbenzaldehyde, 95% using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is carried out at room temperature and the product is isolated by distillation.
Propiedades
IUPAC Name |
5-bromo-4-fluoro-2-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c1-5-2-8(10)7(9)3-6(5)4-11/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGJPRCEDOHWQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C=O)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

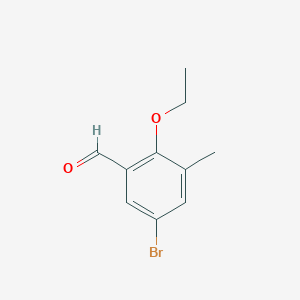




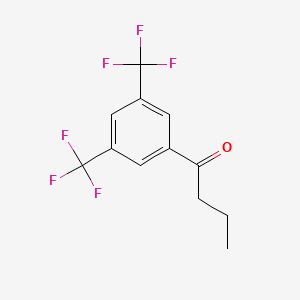
![6-Methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B6358684.png)
![1,4-Diaza-spiro[5.5]undecan-3-one](/img/structure/B6358695.png)
![2-Bromo-3H-imidazo[4,5-c]pyridine](/img/structure/B6358697.png)
